(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a dichlorobenzylidene moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In the context of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-chlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2,4-difluorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the dichlorobenzylidene moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity in various applications, making it a valuable subject of study in scientific research.
Properties
Molecular Formula |
C15H9Cl2NO2S2 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9Cl2NO2S2/c16-10-4-3-9(12(17)7-10)6-13-14(19)18(15(21)22-13)8-11-2-1-5-20-11/h1-7H,8H2/b13-6- |
InChI Key |
NUHDKXSRTFZIPF-MLPAPPSSSA-N |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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